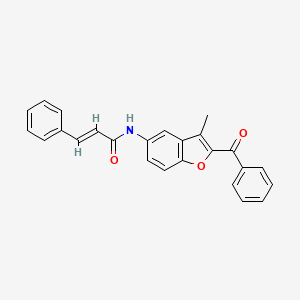

![molecular formula C25H21NO4 B6544296 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide CAS No. 929412-89-5](/img/structure/B6544296.png)

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzoyl group, a benzofuran group, and an amide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran group, for example, is a fused ring system that includes a benzene ring and a furan ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group might participate in hydrolysis reactions, while the benzoyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Methoxybenzoylbenzofuran derivatives have been investigated for their antibacterial potential. For instance, N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) displayed activity against Staphylococcus aureus . Researchers continue to explore its efficacy against other bacterial strains.

Noble Metal Ion Recovery

The compound has found application in noble metal ion recovery. Specifically, 2,6-bis(4-methoxybenzoyl)-diaminopyridine (L) was employed to recover noble metal ions (such as Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions using dynamic solvent extraction and static polymer membranes .

Cascade Benz Annulation

Ag(I)-catalyzed cascade benz annulation of N-(3-(2-(4-methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide has been studied. The mechanism involves oxonium-ion generation, water nucleophilic addition, ring opening hydroxylation, and dual ketonization, resulting in a 1,5-diketone intermediate .

Organic Inhibitors for Corrosion

Due to protonation of the sulfur atom in acidic solutions, methoxybenzoylbenzofuran derivatives have potential as organic inhibitors for corrosion activity . Their ability to protect metals from corrosion is an area of interest.

Coordination Chemistry

Aroylthioureas, including methoxybenzoylthiourea, can coordinate with metals through sulfur and oxygen atoms. Their chelation properties contribute to the formation of six-membered ring systems . Investigating their coordination behavior remains an active field.

Crystallography and Spectroscopy

Researchers have characterized methoxybenzoylbenzofuran derivatives using techniques such as elemental analysis, IR spectroscopy, and proton NMR spectroscopy . Additionally, the X-ray structure of N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) has been investigated .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-7-4-5-10-20(15)25(28)26-18-11-12-22-21(14-18)16(2)24(30-22)23(27)17-8-6-9-19(13-17)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQXXKRCBGYQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544215.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544225.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544229.png)

![4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544230.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B6544235.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide](/img/structure/B6544251.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6544262.png)

![2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544273.png)

![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B6544282.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544284.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B6544290.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B6544304.png)

![4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544314.png)